
(R)-N-Boc-2-fluoro-1-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-Boc-2-fluoro-1-phenylethanamine, also known as R-Boc-F-Phe, is an organofluorine compound and a derivative of phenylethanamine. It is a chiral amine, containing a single stereogenic carbon atom, which makes it an important building block for asymmetric synthesis. R-Boc-F-Phe is a useful intermediate for the synthesis of several pharmaceutical compounds, and it has been studied extensively in the scientific research community.
Aplicaciones Científicas De Investigación
Fluorine-Containing Polymers and Copolymers
Fluorinated polymers and copolymers, such as vinylidene fluoride (VDF)-based materials, have been widely studied due to their unique properties and diverse applications. Research has extensively reported on the synthesis, properties, and applications of these materials, with a focus on copolymers based on VDF with various comonomers. These materials can be tailored to be thermoplastic, elastomeric, or thermoplastic elastomers, depending on the nature and amount of the comonomer. Additionally, introducing reactive side groups to these copolymers can endow them with additional properties like hydrophilicity, ionic exchange capabilities, or surface properties. Their applications span across surfactants, dielectric polymers, thermoplastic elastomers, fuel cell membranes, ultrafiltration membranes, and more, demonstrating the versatility of fluorinated polymers and copolymers in scientific research and industrial applications (Améduri, 2009).
Fluorous Boc Carbamates in Fluorous Synthesis
The development of fluorous Boc (tert-butyloxycarbonyl) carbamates has opened new avenues in fluorous synthesis. These variants of the Boc group have been tested as nitrogen-protecting groups, with certain configurations proving to be particularly effective. The fluorous alcohol component of these groups can be removed and reused, demonstrating an eco-friendly aspect to this methodology. The utility of these groups was showcased in library synthesis exercises, indicating their potential in high-throughput and parallel synthesis applications, making them valuable tools in chemical research and pharmaceutical development (Luo et al., 2001).
Fluorescence Microscopy and Cancer Research
Fluorescently labeled compounds, like the dirhodium compound incorporating a bodipy fluorescent tag, have found significant applications in cancer research. Confocal fluorescence microscopy studies of such compounds in human lung adenocarcinoma cells have provided insights into the localization of these compounds within cellular organelles. This research indicates that specific organelles can be targeted by modifying the ligands bound to metal cores, offering a pathway for developing targeted cancer therapies and diagnostics (Peña et al., 2014).
Light-Harvesting Dendrimers and DNA Interaction Studies
The synthesis of phenylenefluorene-terminated polyamidoamine dendrimers has led to advancements in the study of fluorescence resonance energy transfer (FRET). These dendrimers interact with double-stranded DNA, revealing cooperative optical behavior. Such interactions are crucial for understanding and developing applications in bioimaging, DNA analysis, and potentially in the development of novel therapeutic agents (Wang et al., 2005).
Propiedades
IUPAC Name |
tert-butyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSFJYUZIMUYRH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CF)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CF)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-2-fluoro-1-phenylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

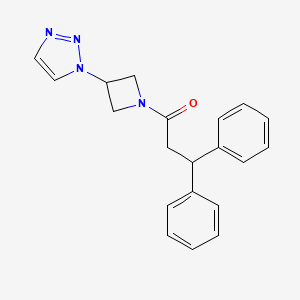
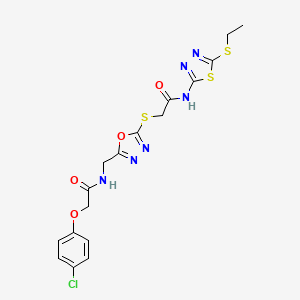
![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)
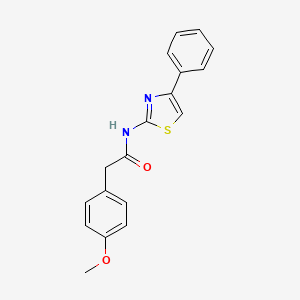
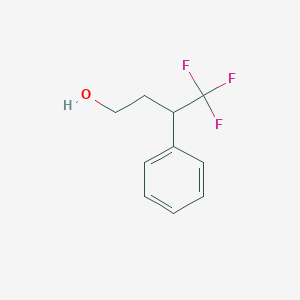
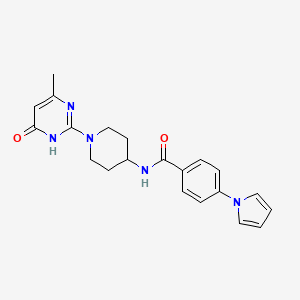
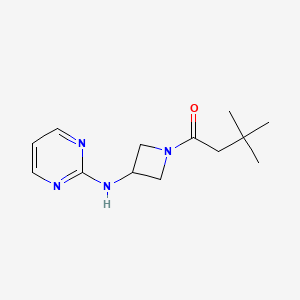
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)
![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)
![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)
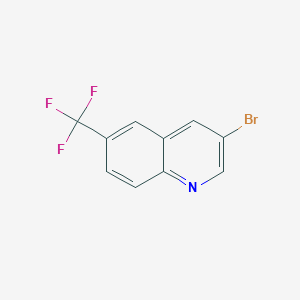
![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)
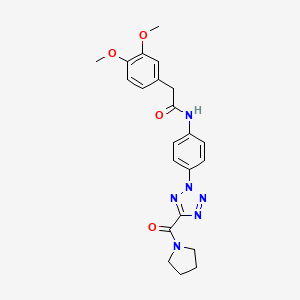
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B2553603.png)